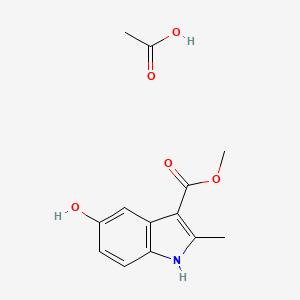

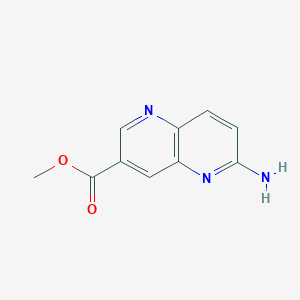

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate

Vue d'ensemble

Description

“Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate” is a chemical compound that belongs to the class of indoles . Indole structure is one of the most important members of heterocyclic compounds and is a “privileged scaffold” for many natural and pharmaceutical products . Numerous products of pharmaceutical interest contain the structure of 2-methyl-5-hydroxy-1H-indole .

Synthesis Analysis

The manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole is described and two synthetic methods were used and the results discussed . Two small and three large runs with Nenitzescu’s method were analyzed and results reported with different reaction conditions . Production scale of more than 60 kg of the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and over 20 kg of the 5-hydroxy-2-methyl-1H-indole were achieved .Chemical Reactions Analysis

There are a number of methods for the synthesis of indoles, such as the well known Fischer indole synthesis, Bartoli indole synthesis, Leimgruber-Batcho indole synthesis, Reissert indole synthesis, Larock indole synthesis, Gassman indole synthesis, Bischler-Molau indole synthesis, and Nenitzescu indole synthesis .Applications De Recherche Scientifique

Biomass-Derived Chemicals in Drug Synthesis

Research highlights the significance of biomass-derived levulinic acid (LEV) and its derivatives, including indole derivatives, in drug synthesis. LEV's carbonyl and carboxyl functional groups make it a versatile candidate for synthesizing various value-added chemicals, offering cleaner reactions and potential in medical fields, notably in cancer treatment and medical materials (Mingyue Zhang et al., 2021).

Indole Synthesis Methods

Indole synthesis, including the derivation of complex indole compounds, is fundamental in medicinal chemistry. A comprehensive review of the methods for indole synthesis provides a framework for classifying all indole synthesis approaches, underscoring their importance in developing pharmaceuticals (D. Taber & Pavan K. Tirunahari, 2011).

Metabolic Functionalization of Drug Molecules

The metabolic hydroxy and carboxy functionalization of alkyl moieties, including methyl groups in drug molecules, is crucial for modulating pharmacologic activity. This process can lead to either the retention or loss of activity, providing insights into drug design and the potential therapeutic applications of methylated indole derivatives (B. El-Haj & S. Ahmed, 2020).

Environmental Epigenetics

Research into 5-Hydroxymethylcytosine, a DNA modification, reveals its role in responding to environmental factors, including potentially harmful ones. This area of study has implications for understanding how methylated indole derivatives might interact with DNA and influence gene expression in response to environmental stimuli (O. Efimova et al., 2020).

Carcinogenicity of Methylated Compounds

A review on the carcinogenicity of methylated and non-methylated polycyclic aromatic hydrocarbons (PAHs) touches on the biological impact of methyl substitution. This research could provide a foundational understanding of how methylated indole derivatives, similar to PAHs, might exhibit or influence carcinogenic properties (J. W. Flesher & A. Lehner, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate, also known as acetic acid;methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, is an active compound that can be used in the synthesis of 2-phenylthiomethyl-indole derivatives . These derivatives are known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation .

Mode of Action

It is known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . This binding can lead to various biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving 5-LO and the production of leukotrienes. By inhibiting 5-LO, the compound could potentially disrupt the synthesis of leukotrienes, thereby affecting inflammatory responses .

Result of Action

The result of the compound’s action would likely be a reduction in the production of leukotrienes due to the inhibition of 5-LO, potentially leading to a decrease in inflammation . This could have therapeutic implications for conditions characterized by excessive inflammation.

Propriétés

IUPAC Name |

acetic acid;methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.C2H4O2/c1-6-10(11(14)15-2)8-5-7(13)3-4-9(8)12-6;1-2(3)4/h3-5,12-13H,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPIBPCIDDCPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)

![4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3115212.png)

![4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B3115238.png)

![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)